H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH
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Overview
Description
The compound H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is a synthetic peptide composed of glycine, penicillamine, arginine, aspartic acid, serine, proline, cysteine, and alanine. This peptide sequence is notable for its potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The presence of both D- and L- amino acids in the sequence can influence its structural properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive amine groups for subsequent coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, ensuring consistent quality and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: NHS (N-hydroxysuccinimide) esters for amine-reactive modifications.
Major Products Formed
Disulfide-linked peptides: Formed through oxidation of cysteine residues.
Modified peptides: Resulting from substitution reactions with various functional groups.
Scientific Research Applications
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: has diverse applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Materials Science: Utilized in the development of peptide-based materials with unique mechanical and chemical properties.
Medicine: Explored for its role in drug delivery systems and as a scaffold for tissue engineering.
Mechanism of Action
The biological activity of H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH is primarily mediated through its interaction with specific molecular targets, such as integrins and enzymes. The peptide can bind to these targets, modulating their activity and influencing cellular processes like adhesion, migration, and signal transduction. The presence of D-amino acids can enhance the stability and resistance to enzymatic degradation, prolonging its biological effects.
Comparison with Similar Compounds
H-Gly-DL-Pen-Gly-DL-Arg-Gly-DL-Asp-DL-Ser-DL-Pro-DL-Cys-DL-Ala-OH: can be compared to other peptides with similar sequences or functional groups:
H-Gly-Arg-Gly-Asp-Ser-Pro-OH: A shorter peptide with similar biological activity but lacking the penicillamine and cysteine residues.
H-Gly-Arg-Ala-Asp-Ser-Pro-OH: Another variant with alanine instead of glycine, affecting its structural properties.
H-Arg-Gly-Asp-Ser-OH: A tetrapeptide known for its role in cell adhesion and signaling.
The unique combination of amino acids in This compound provides distinct structural and functional characteristics, making it a valuable tool in various research applications.
Properties
IUPAC Name |
3-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[[1-(1-carboxyethylamino)-1-oxo-3-sulfanylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59N13O14S2/c1-16(33(61)62)42-29(57)20(15-63)46-30(58)21-7-5-9-48(21)32(60)19(14-49)45-28(56)18(10-25(53)54)44-24(52)12-40-27(55)17(6-4-8-39-34(37)38)43-23(51)13-41-31(59)26(35(2,3)64)47-22(50)11-36/h16-21,26,49,63-64H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMSJTGFXHJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CS)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)(C)S)NC(=O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59N13O14S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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